molecular formula C5H11NO3P- B1609521 (1-Aminocyclopentyl)phosphonic acid hydrate CAS No. 67550-64-5

(1-Aminocyclopentyl)phosphonic acid hydrate

Cat. No. B1609521
CAS RN: 67550-64-5
M. Wt: 164.12 g/mol
InChI Key: FBXFXDVQDQRPCE-UHFFFAOYSA-M
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Description

“(1-Aminocyclopentyl)phosphonic acid hydrate” is a chemical compound with the molecular formula C5H12NO3P.xH2O and a molecular weight of 165.13 . It is a main product of BOC Sciences .


Synthesis Analysis

The synthesis of “(1-Aminocyclopentyl)phosphonic acid hydrate” involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed .


Molecular Structure Analysis

The molecular structure of “(1-Aminocyclopentyl)phosphonic acid hydrate” includes a cyclopentyl ring attached to a phosphonic acid group and an amino group . The InChI key for this compound is MVLVAMOGTKUIFA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1-Aminocyclopentyl)phosphonic acid hydrate” has a boiling point of 354.3°C at 760 mmHg and a melting point of 274-276°C .

Safety and Hazards

“(1-Aminocyclopentyl)phosphonic acid hydrate” is known to cause eye, skin, and respiratory tract irritation . It is recommended to use proper personal protective equipment while handling this chemical .

Future Directions

While specific future directions for “(1-Aminocyclopentyl)phosphonic acid hydrate” are not mentioned in the search results, phosphonates and phosphonic acids, in general, are subjects of ongoing research. They are being explored for their potential applications in various fields, including metal phosphonate and phosphinate chemistry .

properties

IUPAC Name

(1-aminocyclopentyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO3P.H2O/c6-5(10(7,8)9)3-1-2-4-5;/h1-4,6H2,(H2,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVAMOGTKUIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(N)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminocyclopentyl)phosphonic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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